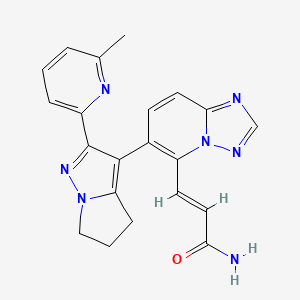
TGF-|ARI inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Transforming growth factor beta receptor 1 inhibitor 1 is a small molecule inhibitor that targets the transforming growth factor beta receptor type 1. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and immune responses. Transforming growth factor beta receptor 1 inhibitor 1 has gained significant attention due to its potential therapeutic applications in treating various diseases, including cancer and fibrotic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of transforming growth factor beta receptor 1 inhibitor 1 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common approach is to start with a suitable aromatic or heteroaromatic precursor, which undergoes functional group transformations such as halogenation, nitration, or alkylation. These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the final product .
Industrial Production Methods
Industrial production of transforming growth factor beta receptor 1 inhibitor 1 involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and process intensification. Additionally, purification methods like crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Transforming growth factor beta receptor 1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of transforming growth factor beta receptor 1 inhibitor 1 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Transforming growth factor beta receptor 1 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the transforming growth factor beta signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of transforming growth factor beta receptor inhibition on cell growth, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for treating cancer, fibrotic disorders, and other diseases involving dysregulated transforming growth factor beta signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the transforming growth factor beta pathway .
Wirkmechanismus
Transforming growth factor beta receptor 1 inhibitor 1 exerts its effects by binding to the transforming growth factor beta receptor type 1, thereby blocking the activation of the transforming growth factor beta signaling pathway. This inhibition prevents the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are involved in regulating gene expression and cellular responses. By blocking this pathway, transforming growth factor beta receptor 1 inhibitor 1 can inhibit cell proliferation, induce apoptosis, and modulate immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galunisertib: Another transforming growth factor beta receptor type 1 inhibitor with similar therapeutic applications in cancer and fibrotic diseases.
Uniqueness
Transforming growth factor beta receptor 1 inhibitor 1 is unique due to its specific binding affinity and selectivity for the transforming growth factor beta receptor type 1. This selectivity allows for targeted inhibition of the transforming growth factor beta signaling pathway, minimizing off-target effects and improving therapeutic efficacy. Additionally, its ability to modulate immune responses and inhibit tumor progression makes it a promising candidate for combination therapies in cancer treatment .
Eigenschaften
Molekularformel |
C21H19N7O |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(E)-3-[6-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+ |
InChI-Schlüssel |
FSQGWBXWGNWEAV-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


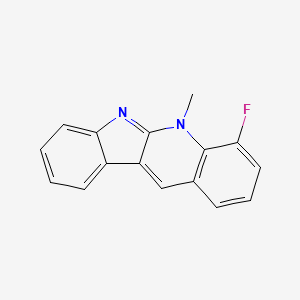
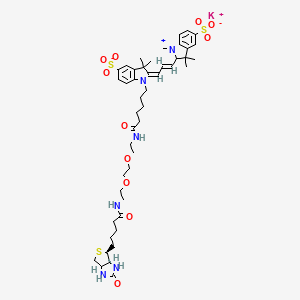
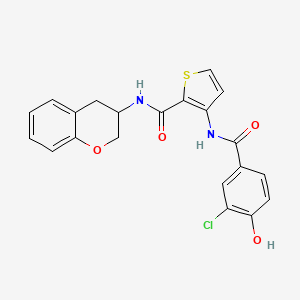
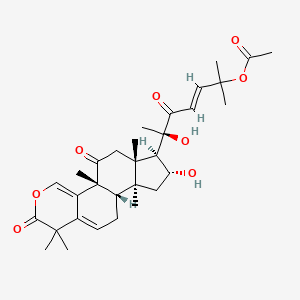
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)

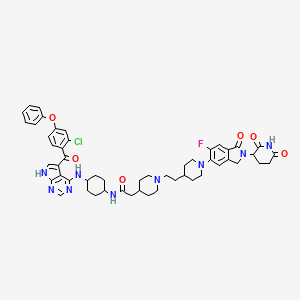
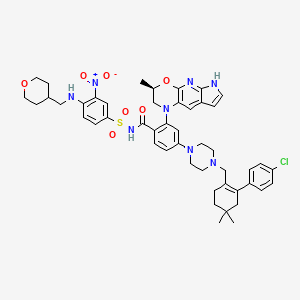
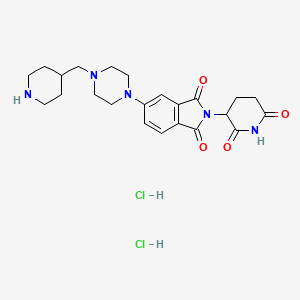
![(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol](/img/structure/B12384861.png)
![N-[(2S,3R,4S,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]acetamide](/img/structure/B12384862.png)
